2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol

Medicinal Chemistry ADME CNS Drug Design

Fragment-based screening campaigns frequently stall when building blocks lack the balanced physicochemical profile required for efficient lead development. 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol (CAS 2201872-58-2) directly addresses this gap with XLogP=0, TPSA=58 Ų, and MW=165-placing it squarely within optimal fragment-lead-like space. • Two undefined stereocenters permit cis/trans diastereomer isolation for stereochemistry-driven SAR campaigns • Pyrazine ring serves as a recognized hinge-binding motif for kinase and phosphodiesterase inhibitor programs • Low HBD count (2) and TPSA <90 Ų predict favorable passive membrane permeability for cell-based assays Supplied as a research-grade building block with full analytical characterization. Contact BenchChem for bulk pricing and immediate dispatch.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 2201872-58-2
Cat. No. B2367456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol
CAS2201872-58-2
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESC1CC(C1NC2=NC=CN=C2)O
InChIInChI=1S/C8H11N3O/c12-7-2-1-6(7)11-8-5-9-3-4-10-8/h3-7,12H,1-2H2,(H,10,11)
InChIKeyKZVUGOBIULXFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol Molecular Profile


2‑[(Pyrazin‑2‑yl)amino]cyclobutan‑1‑ol (CAS 2201872‑58‑2) is a small‑molecule cyclobutanol derivative in which a pyrazin‑2‑ylamino group is attached at the 2‑position of the cyclobutane ring. The compound carries a molecular formula of C8H11N3O and a molecular weight of 165.19 g mol⁻¹ [1]. PubChem (CID 126856486) reports the following computed properties: XLogP3‑AA = 0, hydrogen‑bond donor count = 2, hydrogen‑bond acceptor count = 4, topological polar surface area = 58 Ų, and two undefined stereocenters [1]. The substance is catalogued in the AKOS screening collection as AKOS032844188 and is primarily supplied as a research‑grade building block [1][2].

Fragment type Pyrazin-2-ylamino cyclobutanol building block
Stereochemistry Two undefined stereocenters support cis/trans diastereomer exploration
Hinge-binding motif Pyrazine ring enables kinase/PDE hinge-binding library design
Procurement context Research-grade fragment; verify computed properties for your series

2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol Substitution Risks


Closely related scaffolds—1‑(pyrazin‑2‑yl)cyclobutan‑1‑amine, 2‑cyclobutoxypyrimidin‑5‑amine, and 2‑[methyl(pyrazin‑2‑yl)amino]cyclobutan‑1‑ol—share the central cyclobutane or small‑ring framework but diverge in heterocycle identity, hydrogen‑bond donor/acceptor counts, and conformational flexibility. These structural differences directly alter computed physicochemical descriptors such as LogP, TPSA, and rotatable bond count, which in turn govern permeability, solubility, and metabolic stability when the fragment is embedded in a lead series [1]. Substituting one of these analogs for another without experimental validation therefore introduces a significant risk of wasting synthetic resources and confounding structure‑activity relationship (SAR) interpretation. The quantitative evidence below, although predominantly derived from computed properties [1] and class‑level inference, supports the case for deliberate, data‑informed procurement of 2‑[(pyrazin‑2‑yl)amino]cyclobutan‑1‑ol over its nearest neighbors.

Hydrogen-bond donor count shift
1-(Pyrazin-2-yl)cyclobutan-1-amine adds an extra H-bond donor; may alter permeability profile and SAR interpretation.
TPSA increase with pyrimidine analog
2-Cyclobutoxypyrimidin-5-amine may exhibit higher TPSA; predicted absorption and CNS penetration may differ.
Stereochemical diversity lost with N-methyl analog
2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol masks stereocenters and reduces HBD count, limiting cis/trans SAR exploration.

2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol Physicochemical Evidence


Fewer Hydrogen-Bond Donors than Amine Analog

2‑[(Pyrazin‑2‑yl)amino]cyclobutan‑1‑ol carries exactly two hydrogen‑bond donors (secondary amine N‑H and hydroxyl O‑H) [1]. In contrast, 1‑(pyrazin‑2‑yl)cyclobutan‑1‑amine, which replaces the hydroxyl with a primary amine, exhibits three hydrogen‑bond donors (two N‑H from the primary amine plus the secondary amine N‑H) . The additional donor increases polarity and may reduce passive membrane permeability, a critical parameter for orally bioavailable or CNS‑penetrant chemical probes.

H-bond donor count
Class-level inference
Target: 2 donors Comparator amine: 3 donors
Reported HBD profile may support permeability research
Values inferred from structure; confirm experimentally
Medicinal Chemistry ADME CNS Drug Design

Reduced TPSA vs. Pyrimidine Analog

The compound possesses a TPSA of 58 Ų [1]. The structural isomer 2‑cyclobutoxypyrimidin‑5‑amine, which exchanges the pyrazine core for pyrimidine and links the cyclobutyl group via an ether oxygen, is calculated to have a higher TPSA of approximately 68 Ų (based on standard TPSA contributions of pyrimidine nitrogen atoms) [2]. The lower TPSA of the target compound falls more comfortably within the widely accepted drug‑like space (TPSA < 140 Ų) and the fragment‑lead‑like criterion (TPSA ≤ 90 Ų), potentially affording superior intestinal absorption.

TPSA comparison
Class-level inference
Target: 58 Ų Pyrimidine analog: ~68 Ų
Reported TPSA may support oral absorption context
Computed TPSA; verify analog value
Drug‑Likeness Absorption Fragment‑Based Drug Discovery

Stereochemical Complexity vs. N-Methyl Analog

The cyclobutane ring of 2‑[(pyrazin‑2‑yl)amino]cyclobutan‑1‑ol harbors two undefined stereocenters, giving rise to cis/trans diastereomers [1]. The N‑methyl derivative 2‑[methyl(pyrazin‑2‑yl)amino]cyclobutan‑1‑ol, while retaining the cyclobutanol core, loses a stereocenter‑associated hydrogen‑bond donor and introduces a methyl rotamer that can mask or alter binding conformations. The cis/trans isomerism of the target compound provides an additional dimension for stereospecific SAR exploration that is not accessible with the N‑methylated analog.

Stereochemical features
Class-level inference
2 undefined stereocenters cis/trans diastereomers possible
Supports stereochemical SAR exploration
Stereochemistry noted in PubChem; diastereomer separation needed
Conformational Analysis SAR Isomerism

Balanced Lipophilicity vs. Pyrazin-2-amine

The target compound exhibits a computed XLogP3‑AA of 0 [1]. Pyrazin‑2‑amine, the minimal heterocyclic core, has an XLogP3‑AA of approximately –0.5 [2]. The neutral XLogP of 2‑[(pyrazin‑2‑yl)amino]cyclobutan‑1‑ol sits in the heart of the “lead‑like” lipophilicity range (0 ≤ LogP ≤ 3) and is more compatible with both aqueous solubility and membrane partitioning than the fully exposed, more polar pyrazin‑2‑amine fragment.

XLogP3-AA
Cross-study comparable
0
Reported LogP within fragment-lead-like range
Pyrazin-2-amine baseline: –0.5; Δ 0.5
Lipophilicity Lead‑Likeness Fragment Optimization

2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol Research Applications


Fragment-Based Lead Generation for Kinase and PDE Targets

The balanced physicochemical profile—XLogP = 0, TPSA = 58 Ų, MW = 165—places the compound within the optimal fragment‑lead‑like space [1]. The pyrazine ring is a recognized hinge‑binding motif in kinase and phosphodiesterase inhibitors, and the cyclobutanol ring can serve as a rigid, stereochemically defined spacer. Procurement of this fragment enables rapid assembly of focused screening libraries aimed at ATP‑binding pockets.

Stereospecific SAR with cis/trans Diastereomers

The two undefined stereocenters permit isolation or synthesis of cis‑ and trans‑isomers [1]. Researchers can use these diastereomers to probe conformational preferences in target binding sites. This capability is absent in simpler analogs such as pyrazin‑2‑amine or 1‑(pyrazin‑2‑yl)cyclobutan‑1‑amine, making the compound uniquely suited for stereochemistry‑driven SAR campaigns.

Permeability-Optimized Chemical Probe Design

With only two hydrogen‑bond donors and a TPSA well below 90 Ų, the compound is predicted to exhibit favorable passive membrane permeability [1]. This property supports its use as a lipophilic–efficiency anchor when designing cell‑permeable probes or CNS‑targeted candidates, contrasting with more polar analogs that may require prodrug strategies or formulation assistance.

Application
Selection Property
Validation Focus
Fragment-based kinase library design
Balanced fragment-lead-like computed profile
Target engagement and hinge-binding assay
Stereospecific SAR exploration
Cis/trans diastereomer availability
Diastereomer separation and binding assay
Permeability-focused probe design
Low HBD count and TPSA below 90 Ų
Permeability assay validation (PAMPA/Caco-2)
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